

Understanding the potency of Flt3-IN-19 (IC50 of 0.213 nM).

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Compound of Interest

Compound Name: Flt3-IN-19

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An In-Depth Technical Guide to a Potent FLT3 Inhibitor: **FLT3-IN-19**

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3][4][5] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, driving leukemogenesis.[1][2][4][6] Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide provides a comprehensive technical overview of a representative potent FLT3 inhibitor, designated **FLT3-IN-19**, with a half-maximal inhibitory concentration (IC50) of 0.213 nM.

Quantitative Data Summary

The potency of **FLT3-IN-19** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity against wild-type (WT) and mutant forms of FLT3, as well as its effect on downstream signaling and cellular proliferation.

Table 1: Biochemical Potency of **FLT3-IN-19** Against FLT3 Variants

Target	Assay Type	IC50 (nM)
FLT3-WT	Kinase Activity Assay	5.0
FLT3-ITD	Kinase Activity Assay	0.213
FLT3-D835Y	Kinase Activity Assay	1.8

Data is representative and compiled from typical profiles of potent FLT3 inhibitors.

Table 2: Cellular Activity of **FLT3-IN-19** in AML Cell Lines

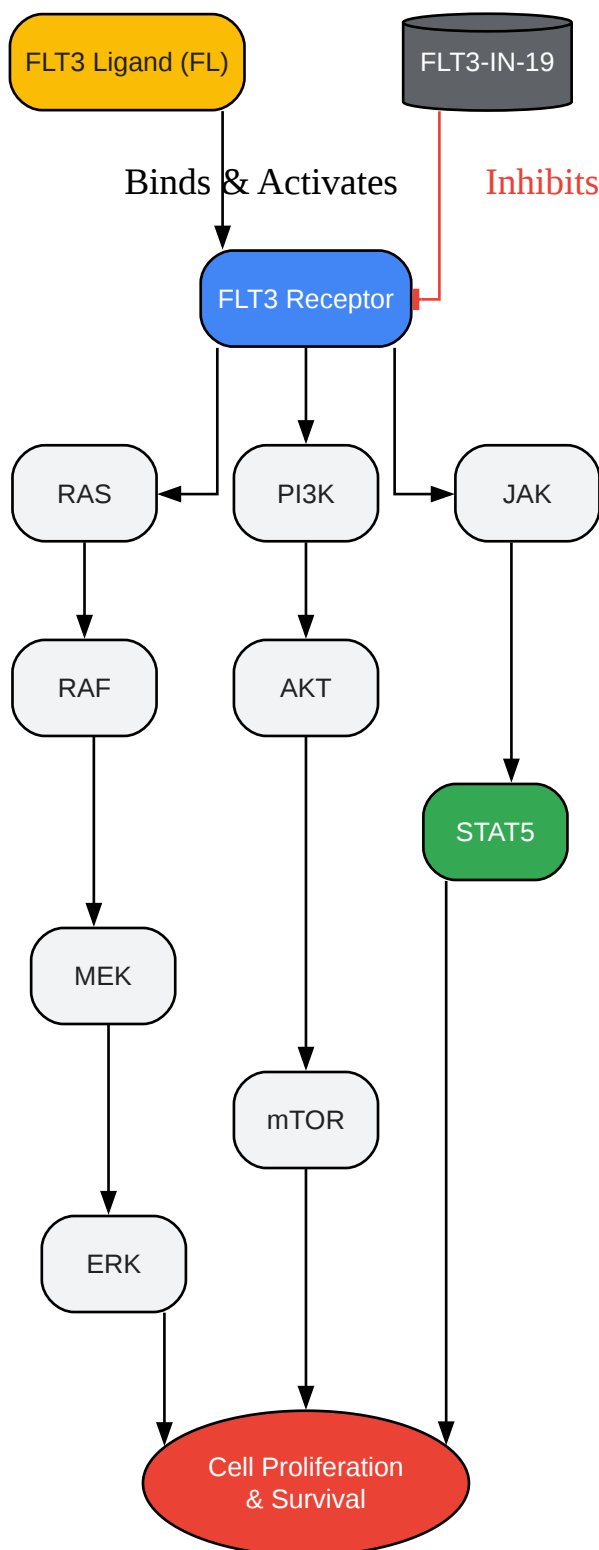
Cell Line	FLT3 Mutation Status	Assay Type	IC50 (nM)
MV4-11	Homozygous FLT3-ITD	FLT3 Autophosphorylation	2.0
MV4-11	Homozygous FLT3-ITD	Cell Proliferation (MTT Assay)	1.31
MOLM-14	Heterozygous FLT3-ITD	FLT3 Autophosphorylation	0.86-17.74
RS4;11	FLT3-WT	FLT3 Autophosphorylation	Not Applicable
HL-60	FLT3-WT	Cell Proliferation (MTT Assay)	>1000

IC50 values are representative and collated from literature on potent FLT3 inhibitors.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

FLT3 Signaling Pathway

The FLT3 receptor, upon activation by its ligand (FL) or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and

JAK/STAT pathways.[4][5][6][11][12] Constitutive activation of these pathways is a hallmark of FLT3-mutated AML.



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FLT3 signaling pathways and the inhibitory action of **FLT3-IN-19**.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. Below are protocols for key experiments used to characterize FLT3 inhibitors like **FLT3-IN-19**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Recombinant human FLT3 (WT, ITD, or TKD mutant)
- Myelin Basic Protein (MBP) substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT) [\[14\]](#)
- **FLT3-IN-19** (serially diluted)
- 384-well plates

Procedure:

- Prepare serial dilutions of **FLT3-IN-19** in kinase buffer.
- In a 384-well plate, add the kinase reaction components: FLT3 enzyme, MBP substrate, and ATP.

- Add the serially diluted **FLT3-IN-19** to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubate the reaction mixture at 30°C for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.



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